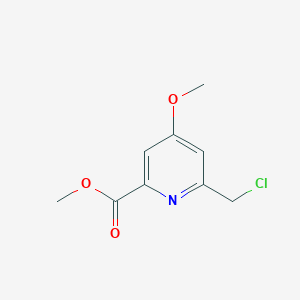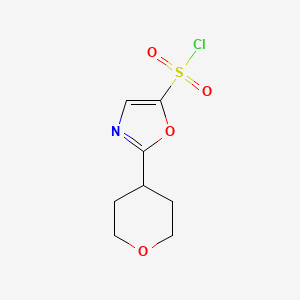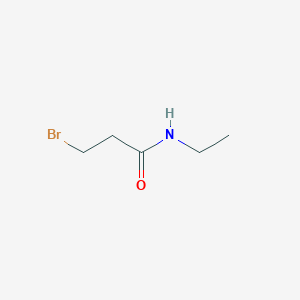
(2-Iodophenyl)dimethylphosphine oxide
Descripción general
Descripción
“(2-Iodophenyl)dimethylphosphine oxide” is an organophosphorus compound . It is a colorless liquid that is soluble in polar organic solvents . It exists as the phosphine oxide . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of tertiary phosphines, which includes compounds like this compound, has been extensively studied . A popular method starts with diethylphosphite . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route .Molecular Structure Analysis
The molecular formula of this compound is C8H10IOP . The structure of this compound can be represented as (CH3)2P(O)C6H4I, where the iodine atom is attached to the phenyl ring .Chemical Reactions Analysis
Tertiary phosphines, including this compound, have been found to undergo various reactions . For example, they can undergo hydroxymethylation with formaldehyde . Many aldehydes effect a similar reaction .Physical And Chemical Properties Analysis
This compound is a colorless liquid that is soluble in polar organic solvents . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .Mecanismo De Acción
The mechanism of action of (2-Iodophenyl)dimethylphosphine oxide is based on its ability to undergo a process known as phosphorescence. When excited by light, this compound emits light at a longer wavelength than the excitation light. This property allows this compound to be used as a probe for studying the dynamics of biological systems.
Biochemical and Physiological Effects:
This compound is a relatively non-toxic compound that has minimal effects on biochemical and physiological systems. It has been shown to have no significant effects on cell viability or metabolism. Additionally, this compound has been shown to have minimal effects on the structure and function of proteins and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (2-Iodophenyl)dimethylphosphine oxide in lab experiments is its ability to act as a phosphorescent probe. This property allows researchers to study the dynamics of biological systems in real-time. Additionally, this compound is a relatively non-toxic compound that has minimal effects on biochemical and physiological systems. One limitation of using this compound is its relatively high cost compared to other probes.
Direcciones Futuras
There are several future directions for the use of (2-Iodophenyl)dimethylphosphine oxide in scientific research. One potential application is the use of this compound as a probe for studying the dynamics of cellular signaling pathways. Additionally, this compound could be used as a probe for studying the oxygen concentration in tumors and other disease states. Finally, this compound could be used as a probe for studying the dynamics of bacterial and viral infections.
Conclusion:
In conclusion, this compound is a unique and useful compound that has been widely used in scientific research. Its ability to act as a phosphorescent probe has made it a valuable tool for studying the dynamics of biological systems. Additionally, its relatively non-toxic nature has made it a safe and effective compound for use in lab experiments. With continued research, this compound has the potential to be used in a variety of new and exciting applications.
Aplicaciones Científicas De Investigación
(2-Iodophenyl)dimethylphosphine oxide has been used in various scientific research applications. One of the primary uses of this compound is as a phosphorescent probe for studying the dynamics of biological systems. It has been used to study the structure and function of proteins, DNA, and other biomolecules. Additionally, this compound has been used as a probe for studying the oxygen concentration in cells and tissues.
Safety and Hazards
Dimethylphosphine oxide, a related compound, is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions should be taken while handling (2-Iodophenyl)dimethylphosphine oxide.
Propiedades
IUPAC Name |
1-dimethylphosphoryl-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESPEXAZJDWSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253629-91-1 | |
| Record name | 1-(dimethylphosphoryl)-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl](/img/structure/B3391771.png)
![Tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B3391772.png)


![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3391790.png)
![4-Pyrimidinamine,N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methyl-1-piperazinyl)-2-(phenylthio)-](/img/structure/B3391802.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3391810.png)


